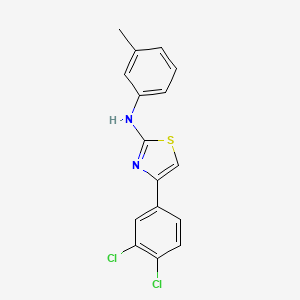

4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC14939859

Molecular Formula: C16H12Cl2N2S

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12Cl2N2S |

|---|---|

| Molecular Weight | 335.2 g/mol |

| IUPAC Name | 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C16H12Cl2N2S/c1-10-3-2-4-12(7-10)19-16-20-15(9-21-16)11-5-6-13(17)14(18)8-11/h2-9H,1H3,(H,19,20) |

| Standard InChI Key | PDANFCGRNRWJBT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s structure consists of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3) substituted as follows:

-

Position 4: 3,4-Dichlorophenyl group (C₆H₃Cl₂).

-

Position 2: Amino group linked to a 3-methylphenyl substituent (C₆H₄(CH₃)-NH-).

The planar thiazole ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms and methyl group influence solubility and binding affinity .

Table 1: Key Structural and Spectral Data

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Thiazole Ring Formation: Condensation of α-bromo-3,4-dichloroacetophenone with thiourea yields 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine .

-

N-Arylation: Coupling the thiazol-2-amine with 3-methylphenyl bromide via Buchwald-Hartwig amination introduces the 3-methylphenyl group .

Reaction Scheme:

Physicochemical Properties

-

Solubility: Low aqueous solubility (<0.1 mg/mL in water) due to hydrophobic aryl groups; soluble in DMSO and DMF .

-

Stability: Stable under ambient conditions but degrades in strong acidic/basic environments .

Pharmacological Activity

Table 2: Antiproliferative Activity

| Cell Line | GI₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| SGC-7901 | 0.83 | Tubulin inhibition, G₂/M arrest | |

| MDA-MB-453 | 1.15 | Caspase-3/7 activation |

Antimicrobial Effects

The compound exhibits moderate activity against:

Molecular Docking and Structure-Activity Relationships (SAR)

Docking Studies

Docking into the colchicine-binding site of tubulin (PDB: 1SA0) reveals:

-

Key Interactions:

SAR Insights

-

3,4-Dichlorophenyl Group: Enhances tubulin binding via hydrophobic interactions.

-

3-Methylphenyl Substituent: Optimizes steric fit in the binding pocket .

Applications and Future Directions

Therapeutic Applications

-

Oncology: Potential as a lead compound for gastric and breast cancer therapies .

-

Antimicrobials: Scaffold for developing broad-spectrum agents .

Research Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume